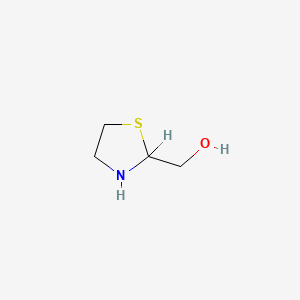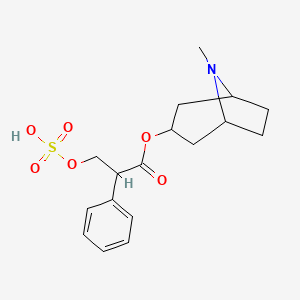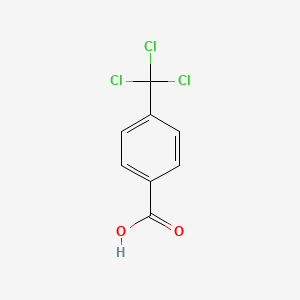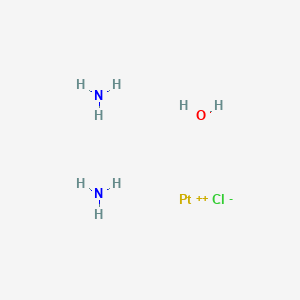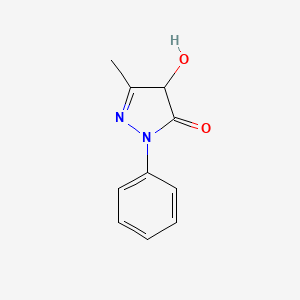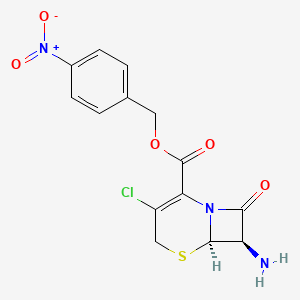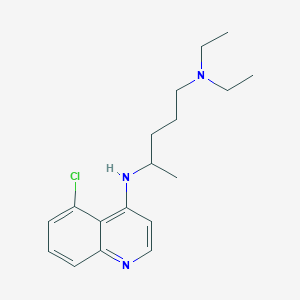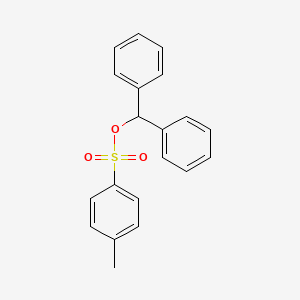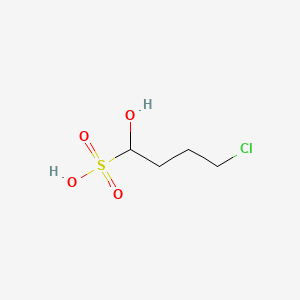
Berberine deriv jci 2218
説明
Berberine deriv jci 2218, also known as Berberinephenolbetaine or 13-Hydroxyberberine Inner Salt, is a chemical compound with the molecular formula C20H17NO5 . It has a molecular weight of 351.35268 .
Synthesis Analysis
Berberine derivatives have been synthesized and characterized by NMR spectroscopy and high-resolution mass spectrometry . Some hydrophobically modified berberine derivatives were synthesized for their potential antiviral activity .Molecular Structure Analysis
Berberine deriv jci 2218 belongs to the class of protoberberine alkaloids and derivatives . These are alkaloids with a structure based on a protoberberine moiety, which consists of a 5,6-dihydrodibenzene moiety fused to a quinolizinium, forming a 5,6-Dihydrodibenzo (a,g)quinolizinium skeleton .Chemical Reactions Analysis
Berberine derivatives have been modified at different positions with various substituents for their potential antiviral activity . The susceptibility of berberine to nucleophilic attack at carbon C8 is known, and several adducts are described in the literature, especially those with oxygen- and carbon-nucleophiles .Physical And Chemical Properties Analysis
Berberine deriv jci 2218 has a melting point of 263-265 °C (decomp) .科学的研究の応用
1. Cancer Therapy Applications
Berberine has been identified as an effective agent in targeting various deregulated pathways in different cancers. It's demonstrated ability to modulate cellular signaling pathways makes it a candidate for cancer therapy (Farooqi et al., 2019).
2. Multispectrum Therapeutic Activities
Berberine exhibits a range of pharmacological properties, making it a candidate for treating chronic ailments such as diabetes, cancer, depression, hypertension, and hypercholesterolemia (Vuddanda et al., 2010).
3. Modulation of Immune Responses
Berberine has been shown to modulate immune responses, particularly in the context of Type 1 Diabetes, by affecting T cell differentiation and cytokine secretion (Cui et al., 2009).
4. Obesity and Insulin Resistance
Studies indicate that berberine can prevent obesity and insulin resistance, partly by modulating gut microbiota. This suggests its use in treating metabolic disorders (Zhang et al., 2012).
5. Cardiovascular, Metabolic, Hepatic, and Renal Disorders
Berberine is effective in treating a variety of disorders including cardiovascular, metabolic, hepatic, and renal disorders, highlighting its potential as a versatile therapeutic agent (Neag et al., 2018).
6. Neuroprotective Properties
Berberine shows promise in treating various neurodegenerative and neuropsychiatric disorders. Its interaction with neurotransmitters and receptor systems in the brain is of particular interest (Pires et al., 2014).
7. Pharmacological Profile Update
Further studies emphasize berberine's role in treating metabolic, neurological, and cardiological problems, broadening the scope of its clinical applications (Kumar et al., 2015).
8. Formulation and Delivery Systems
Recent advancements have focused on developing efficient delivery systems for berberine, enhancing its clinical effectiveness and overcoming its limitations in bioavailability (Raju et al., 2019).
9. Berberine in Treating Neurological Disorders
Berberine's role in treating neurological disorders, particularly its neuroprotective properties, makes it a candidate for treating conditions like Alzheimer's disease (Lin & Zhang, 2018).
作用機序
Berberine shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJUYMGQNBENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434344 | |
| Record name | AGN-PC-0MXEL7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Berberine deriv jci 2218 | |
CAS RN |
62595-72-6 | |
| Record name | BERBERINE DERIV JCI 2218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0MXEL7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine](/img/structure/B3061106.png)
![[6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-(hydroxyphenylacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3061108.png)
